molecular formula C14H20N2O3 B2877208 tert-butyl N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)carbamate CAS No. 2089258-42-2

tert-butyl N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)carbamate

Cat. No.: B2877208
CAS No.: 2089258-42-2
M. Wt: 264.325
InChI Key: MDWBGHKUABQPQJ-UHFFFAOYSA-N
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Description

Tert-butyl N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)carbamate: . This compound is characterized by its molecular structure, which includes a benzoxazepine ring system and a tert-butyl carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)carbamate typically involves the following steps:

  • Formation of the Benzoxazepine Core: : This can be achieved through a cyclization reaction involving appropriate starting materials such as amino alcohols and carboxylic acids or their derivatives.

  • Introduction of the Tert-Butyl Carbamate Group: : The benzoxazepine core is then reacted with tert-butyl chloroformate in the presence of a base to introduce the tert-butyl carbamate group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)carbamate: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce different substituents at various positions on the benzoxazepine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions can include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

Tert-butyl N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)carbamate: has several scientific research applications:

  • Chemistry: : It can be used as a building block in the synthesis of more complex molecules.

  • Biology: : The compound may have biological activity and can be used in the study of biological systems.

  • Industry: : It can be used in the production of materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)carbamate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism would depend on the context in which the compound is used, such as its role in a biological system or its application in a chemical reaction.

Comparison with Similar Compounds

Tert-butyl N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)carbamate: can be compared with other similar compounds, such as:

  • Tert-butyl N-(1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate: : This compound has a similar structure but differs in the ring system.

  • Indole derivatives: : These compounds share the benzoxazepine core but have different substituents and functional groups.

The uniqueness of This compound lies in its specific combination of the benzoxazepine ring and the tert-butyl carbamate group, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-11-4-5-12-10(8-11)9-15-6-7-18-12/h4-5,8,15H,6-7,9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWBGHKUABQPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)OCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089258-42-2
Record name tert-butyl N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)carbamate
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